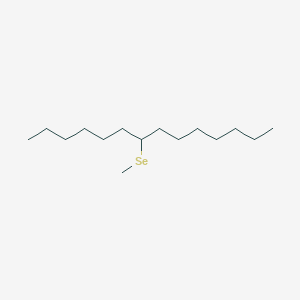
7-(Methylselanyl)tetradecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Methylselanyl)tetradecane is an organic compound that belongs to the class of selenoalkanes It is characterized by the presence of a selenium atom bonded to a methyl group, which is further attached to a tetradecane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Methylselanyl)tetradecane typically involves the introduction of a selenium atom into a tetradecane chain. One common method is the reaction of tetradecane with methylselenol in the presence of a catalyst. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
7-(Methylselanyl)tetradecane can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: The methylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted tetradecane derivatives.
Aplicaciones Científicas De Investigación
7-(Methylselanyl)tetradecane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other selenium-containing compounds.
Biology: Studied for its potential biological activity, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of selenium’s role in human health.
Industry: Utilized in the development of advanced materials and as a component in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 7-(Methylselanyl)tetradecane involves its interaction with biological molecules through the selenium atom. Selenium can form bonds with sulfur-containing amino acids in proteins, potentially altering their function. This interaction can affect various molecular pathways, including those involved in oxidative stress and cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
7-Methyltetradecane: Lacks the selenium atom, making it less reactive in certain chemical reactions.
Tetradecane: A simpler hydrocarbon without any functional groups, used primarily as a solvent or in fuel applications.
Uniqueness
7-(Methylselanyl)tetradecane is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where selenium’s reactivity and biological activity are desired.
Propiedades
Número CAS |
61540-00-9 |
|---|---|
Fórmula molecular |
C15H32Se |
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
7-methylselanyltetradecane |
InChI |
InChI=1S/C15H32Se/c1-4-6-8-10-12-14-15(16-3)13-11-9-7-5-2/h15H,4-14H2,1-3H3 |
Clave InChI |
CTHKZHBIYZTVGR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(CCCCCC)[Se]C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















